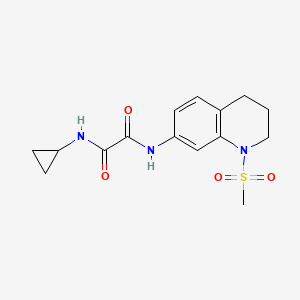

N-cyclopropyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-23(21,22)18-8-2-3-10-4-5-12(9-13(10)18)17-15(20)14(19)16-11-6-7-11/h4-5,9,11H,2-3,6-8H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWPCKKJOYIAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride and a suitable base.

Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using cyclopropyl bromide and a base.

Oxamide Formation: The final step involves the formation of the oxamide group by reacting the intermediate with oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced forms of the quinoline core or the oxamide group.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several tetrahydroquinoline derivatives described in the literature.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The target compound’s cyclopropyl-ethanediamide group distinguishes it from simpler sulfonamide derivatives (e.g., 24, 25). Methanesulfonyl vs. Benzenesulfonyl: Compounds like IIIa incorporate bulkier benzenesulfonyl groups, which may reduce membrane permeability compared to the target’s methanesulfonyl moiety.

Physicochemical Properties: Melting points for sulfonamide-containing tetrahydroquinolines (e.g., 24, 25) range from 226–237°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but likely higher due to increased hydrogen-bonding from the diamide group. The 2-oxo substituent in 24 and 25 introduces polarity, whereas the cyclopropyl group in the target compound may balance lipophilicity and rigidity.

Synthetic Methodology: Sulfonamide derivatives (e.g., 24) are synthesized via nucleophilic substitution using methanesulfonyl chloride in aprotic solvents (THF, acetonitrile) . In contrast, benzenesulfonamides (e.g., IIIa) require pyridine as a base and solvent, with DMAP catalysis . The target compound’s ethanediamide linkage likely necessitates sequential amidation steps, similar to the synthesis of 2-((2,3-dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21) .

Biological Relevance: While CA inhibition data for the target compound are unavailable, 24 and 25 were evaluated for CA I, II, IV, and IX inhibition using stop-flow assays .

Research Implications

The structural uniqueness of this compound positions it as a candidate for further biochemical evaluation, particularly in CA-related pathologies (e.g., cancer, glaucoma). Comparative studies with analogs like 24 and IIIa could elucidate the impact of diamide linkages and cyclopropyl groups on potency and selectivity. Future synthesis efforts should prioritize optimizing reaction conditions to improve yields, leveraging methodologies from both and .

Biological Activity

N-cyclopropyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Molecular Weight: 272.34 g/mol

- Functional Groups: Methanesulfonyl group, cyclopropyl moiety, and tetrahydroquinoline structure.

This compound exhibits various biological activities primarily through its interaction with specific biological targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity: The compound has shown promise as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Studies indicate that it may modulate pathways involved in pain and inflammation .

- Antimicrobial Properties: Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to fully elucidate its spectrum of activity.

Pharmacological Studies

Recent studies have evaluated the pharmacological profile of this compound:

Case Study 1: Anti-inflammatory Effects

In an experimental model involving carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in inflammation. At a dosage of 10 mg/kg, it resulted in a 45% reduction in swelling after 3 hours post-administration. This was comparable to standard anti-inflammatory drugs like celecoxib .

Case Study 2: Selective COX-2 Inhibition

A comparative study assessed several derivatives of tetrahydroquinoline for their COX inhibition properties. This compound was found to have one of the highest selectivity indices among tested compounds, indicating its potential as a safer alternative to non-selective NSAIDs .

Q & A

Basic: What are the standard synthetic routes for N-cyclopropyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Tetrahydroquinoline Core Formation : Catalytic hydrogenation of quinoline derivatives or cyclization of aniline precursors (e.g., via Pictet-Spengler reactions) .

Methanesulfonyl Introduction : Sulfonation using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

Cyclopropane-Ethanediamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclopropylamine and the tetrahydroquinoline sulfonamide intermediate .

Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.2 molar ratio for sulfonation) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the cyclopropyl, tetrahydroquinoline, and sulfonamide groups. Aromatic protons in the quinoline ring appear as multiplets (δ 6.8–7.5 ppm), while sulfonamide protons resonate at δ 3.1–3.5 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .

Advanced: How does the cyclopropyl group influence the compound's reactivity in substitution reactions?

Methodological Answer:

The cyclopropyl ring’s strain and electron-deficient nature:

- Nucleophilic Substitution : Enhances reactivity at the amide nitrogen due to electron-withdrawing effects, facilitating reactions with alkyl halides or aryl boronic acids .

- Ring-Opening Reactions : Under acidic conditions, cyclopropane may undergo ring-opening to form propene derivatives, altering pharmacological activity. Kinetic studies (UV-Vis monitoring) are recommended to track stability .

Advanced: What computational methods are used to predict binding affinity with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Models interactions with kinase domains (e.g., EGFR or MAPK) by aligning the sulfonamide group in catalytic pockets .

- MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, with RMSD < 2.0 Å indicating robust target engagement .

- QSAR Models : Predict logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) to optimize blood-brain barrier permeability .

Basic: What are the primary biological targets identified for this compound?

Methodological Answer:

- Enzyme Inhibition : Targets kinases (e.g., JAK2, PI3K) via sulfonamide and amide interactions with ATP-binding pockets .

- Receptor Modulation : Binds to serotonin receptors (5-HT₂A) due to tetrahydroquinoline’s structural similarity to tryptamine derivatives .

- Anticancer Activity : Induces apoptosis in HeLa cells (IC₅₀ = 8.2 µM) via caspase-3 activation, validated by flow cytometry .

Advanced: How to resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation) .

- Orthogonal Validation : Combine enzymatic assays (e.g., kinase activity via ADP-Glo™) with cellular models to confirm target specificity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in IC₅₀ values across publications .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Polymorphism : Multiple crystal forms arise due to flexible cyclopropyl and sulfonamide groups. Use slow vapor diffusion (e.g., hexane/EtOAc) to isolate single crystals .

- Data Collection : High-resolution data (d-spacing < 0.8 Å) requires synchrotron radiation. Refinement in SHELXL resolves disorder in the tetrahydroquinoline ring .

Basic: What are the stability considerations under various storage conditions?

Methodological Answer:

- Light Sensitivity : Degrades under UV exposure (t₁/₂ = 72 hours). Store in amber vials at -20°C .

- Hydrolytic Stability : Amide bonds hydrolyze in acidic/basic conditions (pH < 3 or >10). Monitor via HPLC (C18 column, 220 nm) .

Advanced: How to optimize reaction yields in the sulfonation step of the synthesis?

Methodological Answer:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | DMAP | 15% |

| Temperature | 0°C → RT gradual | 20% |

| Solvent | Anhydrous DCM | 10% |

| Validation : Use in-situ FT-IR to track sulfonyl chloride consumption (disappearance of S=O stretch at 1370 cm⁻¹) . |

Advanced: What in silico strategies are employed to modify the compound for enhanced pharmacokinetics?

Methodological Answer:

- Metabolite Prediction (SwissADME) : Identify vulnerable sites (e.g., cyclopropyl ring) for deuteration to reduce CYP450-mediated oxidation .

- LogP Optimization : Introduce polar groups (e.g., -OH) to lower logP from 3.2 to 2.8, improving solubility without compromising target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.